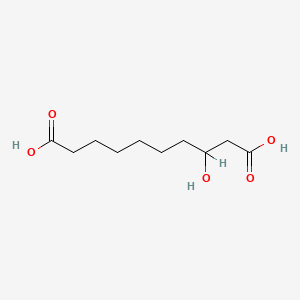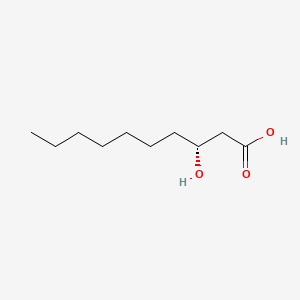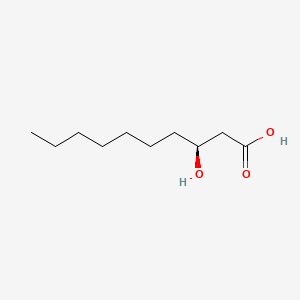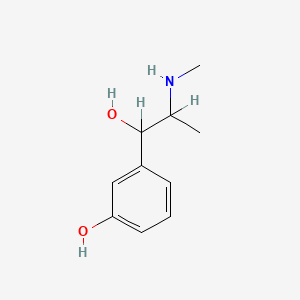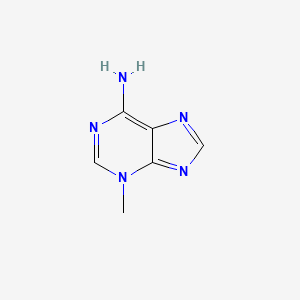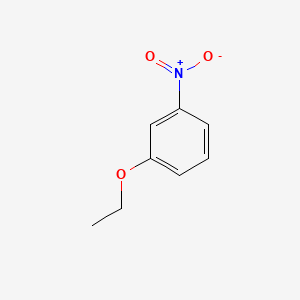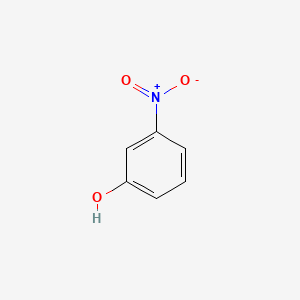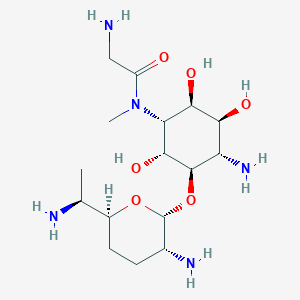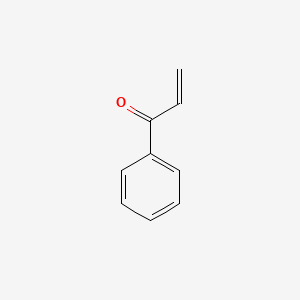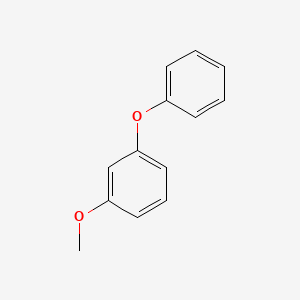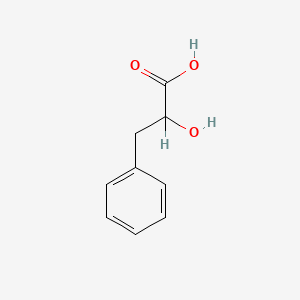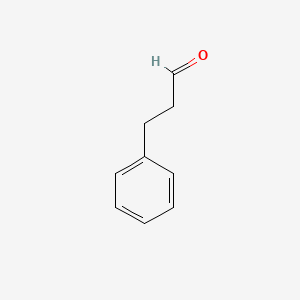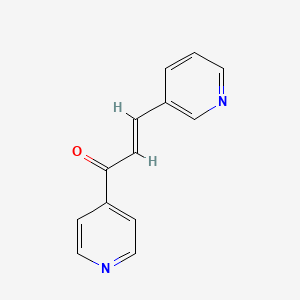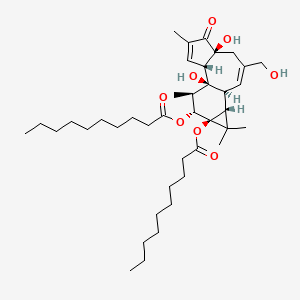![molecular formula C26H28N4O3S B1666375 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione CAS No. 255713-53-2](/img/structure/B1666375.png)
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-123189 is a novel, selective and potent alpha1D antagonist.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- Researchers have explored the synthesis and potential pharmacological applications of various derivatives of thieno[3,2-e]pyrimidine. These studies have focused on creating novel compounds that exhibit anti-inflammatory and analgesic properties, or act as antagonists for certain receptors like 5-HT2A and α1D-adrenergic receptors. For instance, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds with promising cyclooxygenase inhibition and analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Romeo et al. (2014) identified compounds with high affinity for the α1D-adrenergic receptor, demonstrating potent antagonism in functional assays (Romeo et al., 2014).
Fluorescent Ligands and Imaging Applications
- The development of fluorescent ligands based on thieno[3,2-e]pyrimidine derivatives has been a significant area of research. These compounds have been utilized to visualize receptors overexpressed in cells through fluorescence microscopy. Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with high 5-HT(1A) receptor affinity and efficient fluorescence properties, enabling their potential use in imaging applications (Lacivita et al., 2009).
Synthesis and Structural Analysis
- The synthesis and characterization of thieno[3,2-e]pyrimidine derivatives have been the subject of numerous studies. These investigations often include detailed structural analysis using techniques like NMR, IR, and MS. For example, the synthesis of thieno[3,2-e]pyrimidine derivatives as potential ligands for receptor subtypes has been reported, with an emphasis on understanding their structural features and binding properties (Romeo, Russo, & Blasi, 2001).
Antimicrobial and Cardiotropic Activity
- Research has also focused on the antimicrobial and cardiotropic activities of thieno[3,2-e]pyrimidine derivatives. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives showing antimicrobial activities (Bektaş et al., 2007). Similarly, Mokrov et al. (2019) reported on compounds with significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov et al., 2019).
Propiedades
Número CAS |
255713-53-2 |
|---|---|
Nombre del producto |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione |
Fórmula molecular |
C26H28N4O3S |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O3S/c1-18-6-5-7-19(16-18)20-17-34-24-23(20)25(31)30(26(32)27-24)15-12-28-10-13-29(14-11-28)21-8-3-4-9-22(21)33-2/h3-9,16-17H,10-15H2,1-2H3,(H,27,32) |
Clave InChI |
PANBMHHKBRMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
SMILES canónico |
CC1=CC(=CC=C1)C2=CSC3=C2C(=O)N(C(=O)N3)CCN4CCN(CC4)C5=CC=CC=C5OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A-123189 A123189 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



